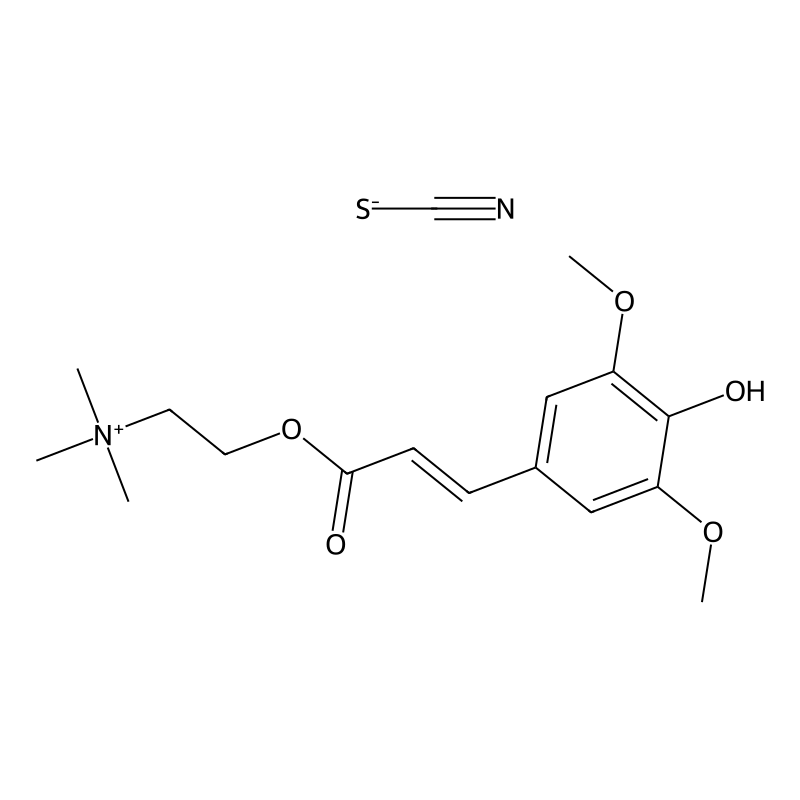Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Synonyms
Canonical SMILES
Isomeric SMILES
Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate, commonly referred to as sinapine thiocyanate, is a bioactive compound derived from plant sources. It is characterized by its complex structure, which includes a choline moiety and a thiocyanate group attached to the 4-hydroxy-3,5-dimethoxycinnamate backbone. The molecular formula for this compound is with a molecular weight of approximately 368.45 g/mol . Sinapine thiocyanate is notable for its potential therapeutic applications and its role in various biochemical pathways.
Choline:
Choline is a vital nutrient that plays a crucial role in various biological processes, including cell membrane structure, signal transduction, and neurotransmitter synthesis. In scientific research, choline is being investigated for its potential benefits in:
- Brain health and cognitive function: Studies suggest that choline supplementation may improve memory, learning, and cognitive function in individuals with Alzheimer's disease and age-related cognitive decline.
- Fetal brain development: Choline is essential for healthy fetal brain development, and research is exploring the potential benefits of choline supplementation during pregnancy for improving cognitive function in offspring.
- Liver health: Choline plays a role in fat metabolism and can help prevent non-alcoholic fatty liver disease (NAFLD). Research is ongoing to understand the mechanisms by which choline exerts its protective effects on the liver.
Thiocyanate:
Thiocyanate is a naturally occurring molecule found in various plants and foods. In scientific research, thiocyanate is being studied for its:
- Antioxidant properties: Thiocyanate has been shown to exhibit antioxidant activity, potentially protecting cells from damage caused by free radicals.
- Role in blood pressure regulation: Some studies suggest that thiocyanate may play a role in regulating blood pressure, although the mechanisms and clinical implications are not fully understood.
- Potential role in thyroid function: Thiocyanate can compete with iodine uptake by the thyroid gland. Research is investigating the potential impact of thiocyanate on thyroid function, particularly in individuals with iodine deficiency.
4-Hydroxy-3,5-Dimethoxycinnamate:
-Hydroxy-3,5-dimethoxycinnamate, also known as caffeic acid, is a naturally occurring phenolic compound found in various fruits, vegetables, and coffee. In scientific research, caffeic acid is being investigated for its:
- Antioxidant and anti-inflammatory properties: Caffeic acid exhibits strong antioxidant and anti-inflammatory activities, potentially offering benefits in various health conditions, including cardiovascular disease, neurodegenerative diseases, and cancer.
- Potential anticancer effects: Studies suggest that caffeic acid may possess anticancer properties by inhibiting cancer cell proliferation and promoting apoptosis (programmed cell death).
- Neuroprotective effects: Research suggests that caffeic acid may have neuroprotective effects, potentially providing benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
- Nucleophilic Substitution: The thiocyanate group can undergo nucleophilic substitution reactions, allowing for the formation of various derivatives.
- Esterification: The hydroxyl group can react with carboxylic acids to form esters.
- Oxidation: The methoxy groups can be oxidized under certain conditions, potentially altering the compound's biological activity.
Research indicates that sinapine thiocyanate exhibits several biological activities:
- Antioxidant Properties: It has been shown to scavenge free radicals, contributing to cellular protection against oxidative stress .
- Anti-inflammatory Effects: Studies suggest that this compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
- Antimicrobial Activity: Sinapine thiocyanate demonstrates antimicrobial properties against various pathogens, making it a candidate for further investigation in medicinal chemistry .
The synthesis of choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate can be achieved through several methods:
- Extraction from Plant Sources: Sinapine can be extracted from seeds of plants like Brassica species and then converted into its thiocyanate form through chemical modification.
- Chemical Synthesis: Laboratory synthesis may involve the reaction of 4-hydroxy-3,5-dimethoxycinnamic acid with choline chloride in the presence of a thiocyanate source under controlled conditions.
- Biotransformation: Utilizing specific microorganisms or enzymes to convert naturally occurring compounds into sinapine thiocyanate through biotechnological approaches.
Sinapine thiocyanate has several applications:
- Pharmaceuticals: Due to its biological activities, it is being explored for use in developing anti-inflammatory and antioxidant drugs.
- Food Industry: As an antioxidant, it may be used as a natural preservative in food products.
- Agricultural Chemistry: It could serve as a bioactive agent in pest control formulations due to its antimicrobial properties.
Sinapine thiocyanate shares structural and functional similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Sinapinic Acid | Contains hydroxyl and methoxy groups | Primarily acts as an antioxidant |
| Caffeic Acid | Hydroxycinnamic acid derivative | Stronger anti-inflammatory properties |
| Ferulic Acid | Contains methoxy and vinyl groups | Known for neuroprotective effects |
| Chlorogenic Acid | Ester of caffeic acid | Exhibits significant health benefits |
Sinapine thiocyanate is unique due to its combination of choline and thiocyanate functionalities, which may contribute to its distinct biological activities not found in other similar compounds.








